molecular formula C15H16ClNOS2 B2382430 3-(4-chlorophenyl)-N-isopropyl-5-(methylsulfanyl)-2-thiophenecarboxamide CAS No. 477857-94-6

3-(4-chlorophenyl)-N-isopropyl-5-(methylsulfanyl)-2-thiophenecarboxamide

Cat. No.: B2382430
CAS No.: 477857-94-6
M. Wt: 325.87
InChI Key: QOJHXFVNFIJSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-N-isopropyl-5-(methylsulfanyl)-2-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals.

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects .

Mode of Action

It is known that similar compounds can bind to multiple receptors, leading to changes in cellular processes . The interaction of the compound with its targets can lead to alterations in cellular functions, potentially contributing to its biological effects.

Biochemical Pathways

Similar compounds have been reported to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

A similar compound, “3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole” (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could impact the bioavailability of the compound, influencing its biological effects.

Result of Action

Similar compounds have been reported to have diverse biological activities, suggesting that this compound may also have a range of molecular and cellular effects .

Action Environment

It is known that environmental factors can influence the action of similar compounds, potentially affecting their efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-isopropyl-5-(methylsulfanyl)-2-thiophenecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and thiophene-2-carboxylic acid.

    Formation of Intermediate: The 4-chlorobenzaldehyde is reacted with thiophene-2-carboxylic acid in the presence of a suitable catalyst to form an intermediate compound.

    Substitution Reaction: The intermediate compound undergoes a substitution reaction with isopropylamine and methylthiol to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-isopropyl-5-(methylsulfanyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiophene or chlorophenyl derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-N-isopropyl-5-(methylsulfanyl)-2-thiophenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares the chlorophenyl group and sulfur-containing heterocycle but differs in the overall structure and properties.

    3-(4-chlorophenyl)-1-phenylprop-2-en-1-one: Another compound with a chlorophenyl group, used in the synthesis of various heterocyclic compounds.

Uniqueness

3-(4-chlorophenyl)-N-isopropyl-5-(methylsulfanyl)-2-thiophenecarboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methylsulfanyl-N-propan-2-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNOS2/c1-9(2)17-15(18)14-12(8-13(19-3)20-14)10-4-6-11(16)7-5-10/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJHXFVNFIJSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(S1)SC)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.